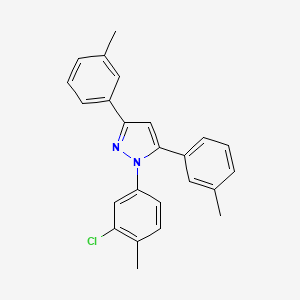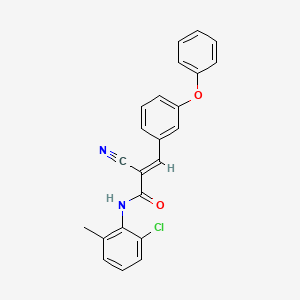![molecular formula C19H24N6O2 B14925370 6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925370.png)
6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methoxymethyl group, and a pyrazolo[3,4-b]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and methoxymethyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
類似化合物との比較
Similar Compounds
- **6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives.
Other similar compounds: include those with variations in the substituents on the pyrazole and pyridine rings.
Uniqueness
The uniqueness of 6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties
特性
分子式 |
C19H24N6O2 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethylpyrazol-4-yl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H24N6O2/c1-10-16-14(8-15(13-6-7-13)20-18(16)24(4)22-10)19(26)21-17-11(2)23-25(9-27-5)12(17)3/h8,13H,6-7,9H2,1-5H3,(H,21,26) |
InChIキー |
PEJIZXZAZOPPQM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1COC)C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-3-methyl-6-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925288.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14925298.png)
![5-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14925306.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methoxyphenyl)-1H-pyrazole](/img/structure/B14925307.png)
methanone](/img/structure/B14925314.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925322.png)
![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B14925327.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14925334.png)
![propan-2-yl 2-{[{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}(oxo)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14925337.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14925354.png)
![N-(3,4-difluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925355.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925356.png)

